(3,4,5-Triacetyloxy-5-cyanopentan-2-yl) acetate
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Overview
Description
(3,4,5-Triacetyloxy-5-cyanopentan-2-yl) acetate is a chemical compound with the molecular formula C14H19NO8 and a molecular weight of 329.307 g/mol . This compound is known for its unique structure, which includes multiple acetoxy groups and a cyanopentan-2-yl acetate moiety. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,5-Triacetyloxy-5-cyanopentan-2-yl) acetate typically involves the acetylation of a precursor compound. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The process may involve multiple steps, including the protection of functional groups and subsequent deprotection to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(3,4,5-Triacetyloxy-5-cyanopentan-2-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetates.
Scientific Research Applications
(3,4,5-Triacetyloxy-5-cyanopentan-2-yl) acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3,4,5-Triacetyloxy-5-cyanopentan-2-yl) acetate involves its interaction with specific molecular targets. The compound can act as an acetylating agent, transferring acetyl groups to nucleophilic sites on proteins and other biomolecules. This acetylation can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (3,4,5-Trihydroxy-5-cyanopentan-2-yl) acetate
- (3,4,5-Triacetyloxy-5-cyanopentan-2-yl) propionate
- (3,4,5-Triacetyloxy-5-cyanopentan-2-yl) butyrate
Uniqueness
(3,4,5-Triacetyloxy-5-cyanopentan-2-yl) acetate is unique due to its specific arrangement of acetoxy groups and the presence of a cyanopentan-2-yl acetate moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
CAS No. |
6303-61-3 |
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Molecular Formula |
C14H19NO8 |
Molecular Weight |
329.30 g/mol |
IUPAC Name |
(3,4,5-triacetyloxy-5-cyanopentan-2-yl) acetate |
InChI |
InChI=1S/C14H19NO8/c1-7(20-8(2)16)13(22-10(4)18)14(23-11(5)19)12(6-15)21-9(3)17/h7,12-14H,1-5H3 |
InChI Key |
MMUJVSPMJDQIMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C(C#N)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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